[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
CAS No.:
Cat. No.: VC17689465
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol -](/images/structure/VC17689465.png)
Specification
Molecular Formula | C11H14ClNO |
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Molecular Weight | 211.69 g/mol |
IUPAC Name | [3-(2-chlorophenyl)pyrrolidin-3-yl]methanol |
Standard InChI | InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |
Standard InChI Key | OYFSIHNDHPCRHF-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1(CO)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The IUPAC name [3-(2-chlorophenyl)pyrrolidin-3-yl]methanol denotes a pyrrolidine ring with a 2-chlorophenyl group and a hydroxymethyl group both attached to the third carbon. The molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.69 g/mol . The compound’s structure combines a heterocyclic amine scaffold with aromatic and alcohol functionalities, making it a versatile intermediate in organic synthesis.
Table 1: Key Physicochemical Properties
The hydrochloride salt form (CAS 1955507-08-0) is a crystalline solid with 95% purity, commonly used in research settings .
Stereochemical Considerations
The pyrrolidine ring introduces chirality at the 3-position, resulting in two enantiomers. While stereochemical data for this specific compound is unavailable, analogous pyrrolidine derivatives exhibit distinct biological activities depending on their configuration . For example, anticonvulsant activity in 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives varies significantly between enantiomers .
Synthesis and Structural Modification
Synthetic Pathways
Although no direct synthesis route for [3-(2-chlorophenyl)pyrrolidin-3-yl]methanol is documented, related compounds provide insight into plausible methods. A common approach involves:
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Cyclocondensation: Reacting succinic acid derivatives with amino alcohols to form the pyrrolidine ring .
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Functionalization: Introducing the chlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling .
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Reduction: Converting ketone intermediates to alcohols using reducing agents like NaBH₄ .
For instance, 3-(2-chlorophenyl)pyrrolidine-2,5-dione analogs are synthesized via cyclocondensation of 2-(2-chlorophenyl)succinic acid with aminoacetic acid, followed by coupling with arylpiperazines . Adapting this method could yield the target compound by modifying the carboxyl group to a hydroxymethyl moiety.
Structural Characterization
Key techniques for confirming structure include:
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NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks .
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Mass Spectrometry: LC/MS validates molecular weight and fragmentation patterns .
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X-ray Crystallography: Resolves stereochemistry in crystalline salts .
Physicochemical and Pharmacological Properties
Solubility and Stability
The free base is an oil, suggesting moderate lipophilicity, while the hydrochloride salt enhances water solubility . Stability data are scarce, but analogs with similar structures degrade under acidic or oxidative conditions, necessitating argon or vacuum packaging for long-term storage .
Table 2: Bioactivity of Related Chlorophenyl-Pyrrolidine Derivatives
Compound | Activity | Model (ED₅₀) | Source |
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3-(2-Chlorophenyl)-pyrrolidine-2,5-dione | Anticonvulsant | MES test: 68.30 mg/kg | |
1-(2-Aminoethyl)pyrrolidine derivatives | Antinociceptive | Formalin test (30–50% inhibition) |
These analogs act via modulation of GABAergic pathways or sodium channel blockade, suggesting potential CNS applications for the target compound .
Hazard | Precautionary Measures |
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Skin Contact | Wear nitrile gloves; wash immediately |
Eye Exposure | Use goggles; rinse for 15 minutes |
Inhalation | Use fume hood; monitor air quality |
Applications in Research and Development
Medicinal Chemistry
The compound’s scaffold is valuable for designing:
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Antiepileptics: Analogous pyrrolidine-2,5-diones show higher efficacy than valproic acid in seizure models .
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Analgesics: Piperazine-linked derivatives reduce neuropathic pain in preclinical studies .
Industrial Use
Bulk quantities (up to 1-ton super sacks) are available for industrial-scale synthesis, with custom purity grades (99%–99.999%) .
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